2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.16 g/mol It is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone are currently unknown .
Mode of Action
It is known that the trifluoroethyl group in the compound could potentially increase the lipophilicity and metabolic stability of pharmaceuticals, which could influence its interaction with its targets.
Pharmacokinetics
The presence of the trifluoroethyl group could potentially increase the compound’s lipophilicity and metabolic stability, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-hydroxymethylmorpholine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-[2-(carboxymethyl)morpholin-4-yl]ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1,2,2-Trifluoro-2-hydroxy-1-trifluoromethylethanesulfonic acid sultone: Contains a trifluoromethyl group and a sulfonic acid group.
Uniqueness
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJJOJSWGCBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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